Technical Monograph: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride
Technical Monograph: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride
Topic: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Chemical Structure Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Building Blocks for Next-Generation Agrochemicals and Pharmaceuticals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms—specifically the difluoromethyl (
This guide provides a comprehensive analysis of this compound, detailing its synthesis, structural bioisosterism, and critical role as an intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The hydrochloride salt form enhances the stability and solubility of the free amine, which can be prone to oxidation or degradation as a free base.
| Property | Specification |
| IUPAC Name | 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride |
| CAS Number | 1221726-31-3 |
| Molecular Formula | |
| Molecular Weight | 169.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| Melting Point | >200 °C (decomposition typical for HCl salts) |
| Acidity ( | ~3.5 (conjugate acid of the amine) |
| H-Bond Donor Count | 2 (Amine + |
Structural Analysis
The core structure consists of a 4-aminopyrazole ring substituted at the N1 position with a difluoromethyl group.
-
The
Moiety: Unlike the trifluoromethyl ( ) group, the group contains an acidic proton that can act as a weak hydrogen bond donor. This makes it a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity (Lipophilic Hydrogen Bond Donor). -
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the pyrazole ring, lowering the
of the amine compared to non-fluorinated analogs. This modulation is critical for tuning the binding affinity in enzyme pockets.
Synthesis & Manufacturing Protocol
The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a multi-step process requiring precise control over regioselectivity during the difluoromethylation step.
Reaction Workflow
Figure 1: Synthetic pathway for 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
Detailed Methodology
Step 1: N-Difluoromethylation
The direct difluoromethylation of 4-nitropyrazole is the industry-standard approach.
-
Reagents: 4-Nitro-1H-pyrazole, Sodium chlorodifluoroacetate (
), Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile.
-
Conditions: The reaction is heated (typically 90-100°C). The chlorodifluoroacetate decarboxylates in situ to generate the reactive difluorocarbene (
) species or acts via a radical mechanism depending on the exact conditions. -
Causality: The N1-proton of the pyrazole is acidic. The base deprotonates it, creating a pyrazolate anion which attacks the electrophilic difluoromethyl source.
-
Validation: Monitor by TLC/LC-MS. Product (1-(difluoromethyl)-4-nitropyrazole) is less polar than the starting material.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C). -
Solvent: Methanol or Ethanol.
-
Protocol: The nitro intermediate is dissolved in alcohol. Catalyst is added carefully under inert atmosphere. The system is purged with
(1-3 atm). -
Alternative: Iron powder in acetic acid/HCl is used if hydrogenation equipment is unavailable or if halogen sensitivity is a concern (though
is generally stable to catalytic hydrogenation).
Step 3: Hydrochloride Salt Formation
-
Protocol: The crude amine oil is dissolved in dry diethyl ether or dioxane. Anhydrous HCl gas or 4M HCl in dioxane is added dropwise at 0°C.
-
Result: The hydrochloride salt precipitates immediately as a white solid.
-
Purification: Filtration and washing with cold ether removes non-basic impurities.
Applications in Drug Discovery & Agrochemicals[9]
Agrochemicals: SDHI Fungicides
This amine is a key precursor for the "pyrazole-carboxamide" class of fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs).
-
Mechanism: These compounds bind to the ubiquinone-binding site of Complex II in the mitochondrial respiration chain of fungi.
-
Role of Intermediate: The amine is often converted to the corresponding carboxylic acid or coupled directly to acid chlorides to form the core amide bond found in fungicides like Isopyrazam and Sedaxane . The
group provides metabolic stability against fungal cytochrome P450s.
Pharmaceutical Kinase Inhibitors
In oncology and immunology, the pyrazole scaffold is "privileged."
-
Target: Factor XIa (anticoagulants) and kinases such as CDK2 and BTK.
-
Bioisosterism: The
group mimics the hydrogen-bonding properties of a hydroxyl group while maintaining the lipophilic profile required to cross cell membranes. This "lipophilic H-bond donor" effect is crucial for optimizing potency in hydrophobic pockets that contain polar residues.
Figure 2: The "Difluoromethyl Effect" in medicinal chemistry design.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
Nuclear Magnetic Resonance (NMR)[9][10][11]
-
NMR (DMSO-
):- 8.0 - 8.5 ppm (s, 1H, Pyrazole-H5)
- 7.5 - 7.8 ppm (s, 1H, Pyrazole-H3)
-
7.2 - 7.6 ppm (t, 1H,
, ) — Diagnostic Signal -
4.0 - 6.0 ppm (br s,
, exchangeable with )
-
NMR:
-
Doublet (due to coupling with H) typically around -90 to -100 ppm.
-
Mass Spectrometry (MS)
-
ESI-MS (+):
(Free base mass). -
Note: The HCl salt will dissociate in the MS source; you will observe the mass of the cation.
Safety & Handling (GHS Classification)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
-
H400: Very toxic to aquatic life.[1]
Protocol:
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during the salt formation step due to HCl fumes.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic—protect from moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505423373, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]
- Fujiwara, T., et al. (2014).Practical Synthesis of Difluoromethylated Pyrazoles. Journal of Fluorine Chemistry.
- Syngenta Participations AG.Patent EP2324008A1: Process for the preparation of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives. (Describes the industrial relevance of the scaffold).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical grounding for the effect).
